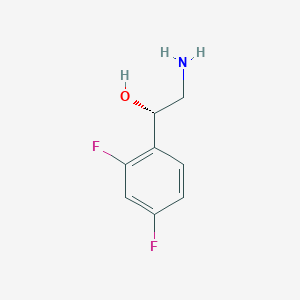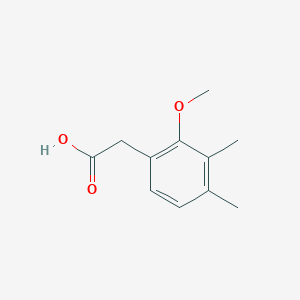
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2-(2-methoxy-3,4-dimethylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3,4-dimethylbenzyl chloride with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to yield the desired acetic acid derivative. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize the compound from readily available starting materials. These methods often require precise control of reaction parameters, including temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- 2-Methoxybenzeneacetic acid
- o-Anisylacetic acid
- o-Methoxybenzeneacetic acid
Uniqueness
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is unique due to the presence of both methoxy and dimethyl substituents on the aromatic ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-9(6-10(12)13)11(14-3)8(7)2/h4-5H,6H2,1-3H3,(H,12,13) |
InChI Key |
RUKYKTJWCFEOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


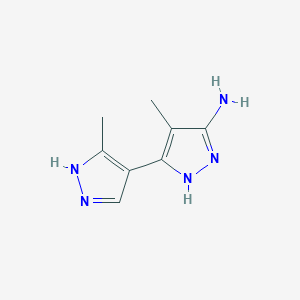
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
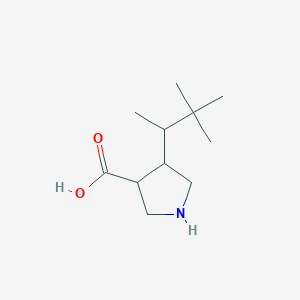
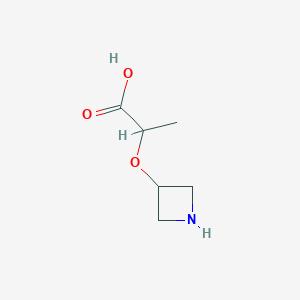
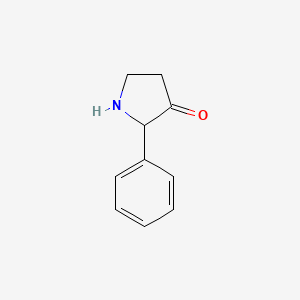



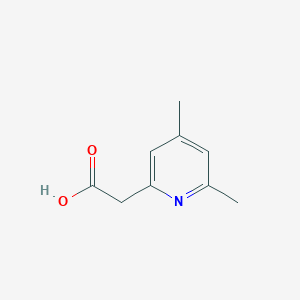
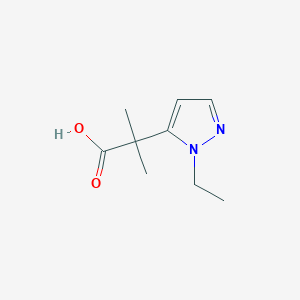
![1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13309193.png)
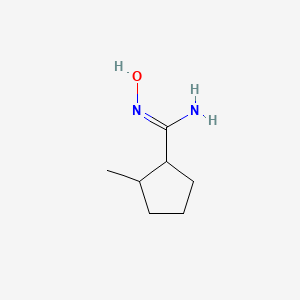
![2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
